2-Amino-5-(methylthio)benzotrifluoride

Vue d'ensemble

Description

Molecular Structure Analysis

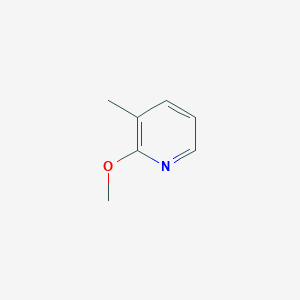

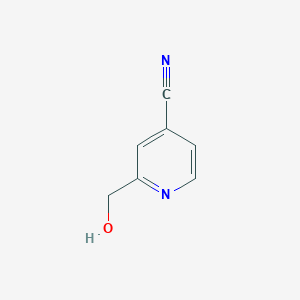

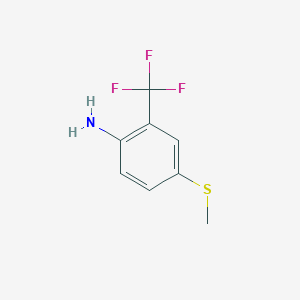

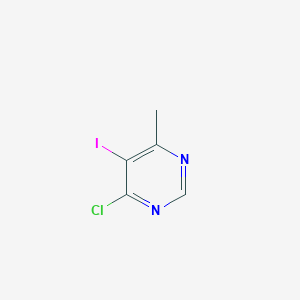

The molecular formula of 2-Amino-5-(methylthio)benzotrifluoride is C8H8F3NS . The average mass is 207.216 Da and the monoisotopic mass is 207.032959 Da .Physical And Chemical Properties Analysis

2-Amino-5-(methylthio)benzotrifluoride is an organic, crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform.Applications De Recherche Scientifique

Preclinical Evaluation of Antitumor Properties

A study conducted by Bradshaw et al. (2002) explored the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, highlighting their selective, potent in vitro and in vivo antitumor properties. These compounds were studied for their mechanism of action, indicating that metabolic inactivation could be circumvented by structural modifications, such as isosteric replacement and amino acid conjugation, to enhance drug lipophilicity and stability. The lysylamide prodrug form of these compounds demonstrated significant potential in treating breast and ovarian xenograft tumors, indicating the relevance of 2-Amino-5-(methylthio)benzotrifluoride derivatives in cancer research (Bradshaw et al., 2002).

Synthesis and Biological Properties of Fluorinated Benzothiazoles

Hutchinson et al. (2001) described the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, emphasizing their potent cytotoxicity against certain human breast cancer cell lines. The study detailed synthetic routes to these compounds and their significant antitumor activity, further supporting the interest in 2-Amino-5-(methylthio)benzotrifluoride and its derivatives in developing new cancer therapies (Hutchinson et al., 2001).

Investigation of Metabolic Pathways and DNA Damage

Research by Trapani et al. (2003) investigated the DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in MCF-7 cells, highlighting the role of cytochrome P 450 1A1 in the antitumor activity of benzothiazoles. This study contributes to understanding the metabolic pathways and mechanisms through which these compounds exert their effects, demonstrating the relevance of studying 2-Amino-5-(methylthio)benzotrifluoride derivatives in understanding cancer cell biology and potential therapeutic targets (Trapani et al., 2003).

Development of Novel Fluorescence Probes for Reactive Oxygen Species

Setsukinai et al. (2003) developed novel fluorescence probes to detect selectively highly reactive oxygen species (hROS), which are crucial in various biological and chemical applications. Although indirectly related to 2-Amino-5-(methylthio)benzotrifluoride, this research highlights the broader applications of related chemical structures in developing tools for biological research, potentially including studies on oxidative stress and its implications in diseases (Setsukinai et al., 2003).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Mode of Action

The mode of action of 2-Amino-5-(methylthio)benzotrifluoride is currently unknown due to the lack of specific information on its interaction with its potential targets

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-(methylthio)benzotrifluoride . .

Propriétés

IUPAC Name |

4-methylsulfanyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NS/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHBBQHIIBIBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517277 | |

| Record name | 4-(Methylsulfanyl)-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(methylthio)benzotrifluoride | |

CAS RN |

59920-85-3 | |

| Record name | 4-(Methylsulfanyl)-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

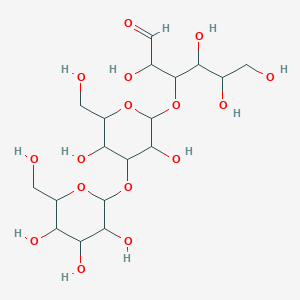

![(2R,6R,7R)-Benzhydryl 7-benzamido-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1590086.png)